1-(Bromomethyl)-4-chloronaphthalene
Overview
Description
1-(Bromomethyl)-4-chloronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the first position and a chlorine atom at the fourth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-chloronaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-chloronaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-chloronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 4-chloronaphthalene-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield 4-chloronaphthalenemethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products:
- Substituted naphthalenes (e.g., 1-azidomethyl-4-chloronaphthalene)
- 4-Chloronaphthalene-1-carboxylic acid
- 4-Chloronaphthalenemethanol
Scientific Research Applications
1-(Bromomethyl)-4-chloronaphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-chloronaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The chlorine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, facilitating the attack by nucleophiles.
Electrophilic Aromatic Substitution: The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself, influencing the regioselectivity of the reactions.
Comparison with Similar Compounds
1-(Bromomethyl)-4-chloronaphthalene can be compared with other naphthalene derivatives such as:
1-(Bromomethyl)naphthalene: Lacks the chlorine substituent, resulting in different reactivity and applications.
4-Chloronaphthalene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
1-(Chloromethyl)-4-bromonaphthalene: Similar structure but with reversed positions of bromine and chlorine, leading to different chemical behavior.
Uniqueness: The presence of both bromomethyl and chlorine substituents on the naphthalene ring makes this compound a versatile intermediate in organic synthesis, offering unique reactivity patterns not observed in its analogs.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-(bromomethyl)-4-chloronaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAAOZRYCRATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314955 | |
Record name | 1-(Bromomethyl)-4-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79996-98-8 | |
Record name | NSC290427 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Bromomethyl)-4-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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